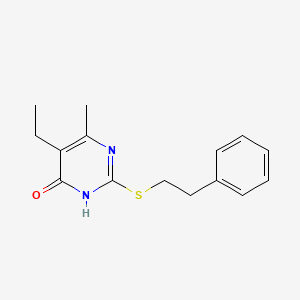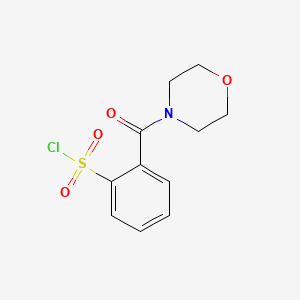
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth and differentiation. Overexpression of EGFR has been linked to the development and progression of various types of cancer, including lung, breast, and colon cancer. AG-1478 has been extensively studied for its potential use as an anticancer drug.
作用機序
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one exerts its anticancer effects by selectively inhibiting the tyrosine kinase activity of EGFR. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of vascular smooth muscle cells, which could have implications in the treatment of cardiovascular diseases. 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has also been shown to reduce the severity of allergic airway inflammation in mice by inhibiting the activation of EGFR in airway epithelial cells.
実験室実験の利点と制限
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has several advantages as a research tool. It is a highly selective inhibitor of EGFR tyrosine kinase, with minimal off-target effects. It is also relatively easy to synthesize and has good stability in vitro. However, 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one. Another area of research is the investigation of the downstream signaling pathways activated by EGFR in cancer cells, with the goal of identifying new targets for therapeutic intervention. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one in vivo, with the goal of optimizing its potential as a therapeutic agent.
合成法
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one can be synthesized through a multi-step process starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with ethyl 4-chloro-1-piperazinecarboxylate to form 4-(4-chlorophenyl)-1-piperazinecarboxylic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid to form 3-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one.
科学的研究の応用
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has also been used to investigate the downstream signaling pathways activated by EGFR, such as the PI3K/Akt and MAPK/ERK pathways.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-2-23-11-13-24(14-12-23)20-22-18-6-4-3-5-17(18)19(26)25(20)16-9-7-15(21)8-10-16/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGPQRIXJIJKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)
![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3004217.png)
![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)
![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)